molecular formula C14H15FO3 B1318332 trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 945313-25-7

trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1318332
CAS No.: 945313-25-7
M. Wt: 250.26 g/mol
InChI Key: IWCJCEZRMNYYKH-UHFFFAOYSA-N
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Description

trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C14H15FO3. It is a derivative of cyclohexane, featuring a fluorobenzoyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

    Intermediate Formation: The intermediate product, trans-4-(2-Fluorobenzoyl)cyclohexanone, is formed.

    Final Step: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under different chemical conditions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry:

  • Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

    trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with different positional isomerism.

    4-(2-Fluorobenzoyl)benzoic acid: Lacks the cyclohexane ring, offering different chemical properties.

Uniqueness:

  • The presence of both a fluorobenzoyl group and a cyclohexane ring in trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid provides a unique combination of stability and reactivity.
  • The specific positioning of the fluorine atom influences the compound’s electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCJCEZRMNYYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589394, DTXSID201222180
Record name 4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(2-Fluorobenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945313-25-7, 1004529-54-7
Record name 4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(2-Fluorobenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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